molecular formula C18H14N2O2S B7832214 4-{[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]METHYL}BENZOIC ACID

4-{[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]METHYL}BENZOIC ACID

Cat. No.: B7832214
M. Wt: 322.4 g/mol
InChI Key: WXJQBYLTYYDEKK-UHFFFAOYSA-N
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Description

4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

4-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(22)15-8-6-13(7-9-15)11-23-17-10-16(19-12-20-17)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJQBYLTYYDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds . The reaction conditions typically involve the use of boron reagents, palladium catalysts, and appropriate solvents. Industrial production methods may involve scale-up of these reactions using solid-phase supported synthesis techniques .

Chemical Reactions Analysis

4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form sulfoxides or sulfones, and it can undergo nucleophilic substitution reactions to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-{[(6-Phenylpyrimidin-4-yl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell signaling and metabolism . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its effects .

Comparison with Similar Compounds

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